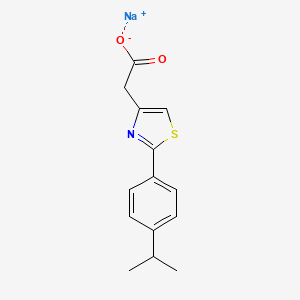
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate is a chemical compound with the molecular formula C14H16NNaO2S and a molecular weight of 285.34 g/mol . This compound belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate typically involves the reaction of 4-isopropylphenylthiazole with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process includes the use of advanced synthesis techniques, such as continuous flow reactors and automated systems, to optimize reaction conditions and minimize impurities .
化学反应分析
Types of Reactions
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Halogens, alkylating agents; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives .
科学研究应用
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
- Sodium 2-(2-(4-ethylphenyl)thiazol-4-yl)acetate
- Sodium 2-(2-(4-fluorophenyl)thiazol-4-yl)acetate
- Sodium 2-(2-(4-bromophenyl)thiazol-4-yl)acetate
Uniqueness
Sodium 2-(2-(4-isopropylphenyl)thiazol-4-yl)acetate is unique due to its specific substituent groups, which confer distinct biological activities and chemical reactivity. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
属性
分子式 |
C14H14NNaO2S |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
sodium;2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H15NO2S.Na/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17;/h3-6,8-9H,7H2,1-2H3,(H,16,17);/q;+1/p-1 |
InChI 键 |
FLXMYGRAMHRTAW-UHFFFAOYSA-M |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13362280.png)
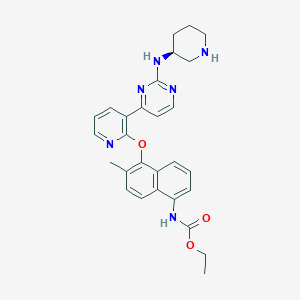
![7-(4-fluorobenzoyl)-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13362293.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B13362296.png)
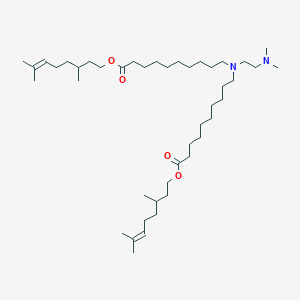
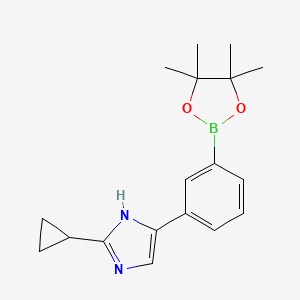
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362329.png)

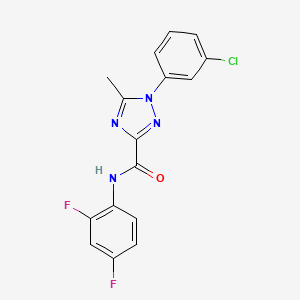

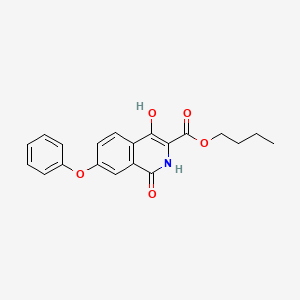
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
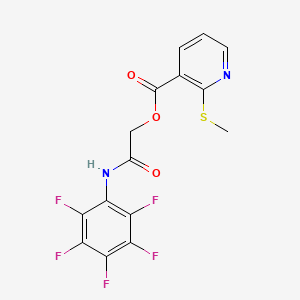
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
